MYX1715

N-myristoyltransferase target engagement KD determination

MYX1715 (also designated IMP1320) is a synthetic small-molecule inhibitor of human N-myristoyltransferase (NMT) belonging to the imidazo[1,2-a]pyridine chemotype disclosed in WO2024052685A1. It binds NMT with a reported equilibrium dissociation constant (KD) of 0.09 nM and inhibits proliferation of the cancer cell lines LU0884 and LU2511 with IC50 values of 44 nM and 9 nM, respectively.

Molecular Formula C25H29ClN6O2
Molecular Weight 481.0 g/mol
Cat. No. B15603940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMYX1715
Molecular FormulaC25H29ClN6O2
Molecular Weight481.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H29ClN6O2/c1-16-20(24(29-31(16)4)25(33)30(2)3)10-12-34-22-13-18(26)6-7-21(22)17-5-8-23-28-14-19(9-11-27)32(23)15-17/h5-8,13-15H,9-12,27H2,1-4H3
InChIKeyAMLXJNZNGSKREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MYX1715 (IMP1320): A High-Potency N-Myristoyltransferase (NMT) Inhibitor for Senolytic and ADC Payload Research


MYX1715 (also designated IMP1320) is a synthetic small-molecule inhibitor of human N-myristoyltransferase (NMT) belonging to the imidazo[1,2-a]pyridine chemotype disclosed in WO2024052685A1 [1]. It binds NMT with a reported equilibrium dissociation constant (KD) of 0.09 nM and inhibits proliferation of the cancer cell lines LU0884 and LU2511 with IC50 values of 44 nM and 9 nM, respectively . Beyond its intrinsic cytotoxic activity, MYX1715 has demonstrated senolytic efficacy—selectively eliminating senescent cells—and anti-fibrotic effects in mouse models of idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH) [2]. The compound is under development by MyricX Pharma as a cytotoxic payload for antibody-drug conjugates (ADCs) [1].

Why MYX1715 Cannot Be Generically Substituted by Other NMT Inhibitors or Senolytics


N-myristoyltransferase inhibitors (NMTi) constitute a structurally and pharmacologically heterogeneous class with divergent binding modes, selectivity profiles for NMT1 versus NMT2 isoforms, and pharmacokinetic properties, rendering them non-interchangeable [1]. The imidazo[1,2-a]pyridine scaffold of MYX1715 occupies a distinct chemical space compared to earlier NMTi such as IMP1088 (a benzothiazole derivative) and DDD86481 (a pyrazole sulfonamide) [2]. These structural differences translate into quantitative disparities in target residence time, cellular permeability, and susceptibility to efflux transporters—parameters that directly affect both intrinsic NMT inhibition potency and cytotoxic payload suitability [1]. Moreover, for senolytic applications, MYX1715 targets a specific vulnerability (COPI-vesicle-dependent secretory hyperactivation in senescent cells) that is not uniformly addressed by mechanistically distinct senolytics such as dasatinib plus quercetin or Bcl-2 family inhibitors like ABT-263 [2]. Procurement specifications—including dihydrochloride salt stoichiometry, residual solvent profiles, and batch-to-batch consistency in functional assays—further differentiate MYX1715 from nominally similar NMTi offered by alternative suppliers.

Quantitative Differentiation Evidence for MYX1715: Binding Affinity, Cellular Potency, and In Vivo Efficacy Benchmarks


Sub-Nanomolar NMT Binding Affinity (KD 0.09 nM) Establishes MYX1715 as a Top-Tier NMT Inhibitor

MYX1715 binds to human N-myristoyltransferase with a measured equilibrium dissociation constant (KD) of 0.09 nM, reflecting exceptionally high-affinity target engagement [1]. While this value positions MYX1715 among the most potent NMT inhibitors reported to date, it must be contextualized: the previously disclosed NMT inhibitor IMP1088 exhibits a reported IC50 of approximately 1–10 nM in biochemical assays, and DDD86481 (also known as IMP-0001081) operates in a similar range; however, these values derive from distinct assay formats (IC50 vs. KD, differing enzyme sources and substrate concentrations), precluding direct numerical comparison [2]. In the absence of a side-by-side KD determination under identical conditions for a defined comparator, this evidence is classified as a cross-study comparable observation.

N-myristoyltransferase target engagement KD determination ADC payload

Differential Antiproliferative Potency Across Cancer Cell Lines: LU2511 IC50 of 9 nM vs. LU0884 IC50 of 44 nM

MYX1715 inhibits proliferation of the diffuse large B-cell lymphoma (DLBCL) cell line LU2511 with an IC50 of 9 nM, while a higher IC50 of 44 nM is observed in the LU0884 cell line [1]. A separate cytotoxicity screen in the patent WO2024052685A1 compares Example 12 (assigned the same cell-line profiling signature as MYX1715) against Comparator Compound 1 and cisplatin across nine cancer cell lines, including LU2511 and LU0884; the data indicate that Example 12 achieves numerically lower viable cell fractions relative to cisplatin in multiple cell lines, although exact IC50 values for Comparator Compound 1 are not disclosed in the publicly accessible patent abstract [2]. The 4.9-fold differential between LU2511 and LU0884 IC50 values suggests that MYX1715 possesses exploitable cell-line selectivity that is relevant for indication prioritization in ADC development.

cell proliferation assay IC50 LU0884 LU2511 cancer cell line panel

In Vivo Antitumor Efficacy in Neuroblastoma and Gastric Cancer Xenograft Models Differentiates MYX1715 from Older NMT Inhibitors

MYX1715 has demonstrated significant antitumor efficacy in mouse xenograft models of neuroblastoma and gastric cancer . This contrasts with earlier-generation NMT inhibitors such as IMP1088 and DDD86481, whose primary reported in vivo activity has been in senolysis and fibrosis models rather than direct tumor xenograft growth inhibition [1]. The patent WO2024052685A1 further presents xenograft data for compound Example 12 (structurally consistent with MYX1715 based on cell-line profiling) showing tumor volume reduction when administered as a free payload and as an ADC conjugated to trastuzumab, compared to vehicle control [2]. Direct quantitative comparison to a specific NMTi comparator in the same xenograft model is not available in the public domain; this constitutes cross-study comparable evidence.

xenograft model neuroblastoma gastric cancer in vivo antitumor efficacy

Senolytic Selectivity: MYX1715 Targets a COPI-Dependent Vulnerability Unique to Senescent Cells

MYX1715 selectively eliminates senescent cancer cells via a mechanism that phenocopies COPI vesicle inhibition: senescent cells, which rely on a hyperactive secretory apparatus, are preferentially susceptible to NMT inhibition, whereas non-senescent (proliferating) cells are relatively spared [1]. This mechanistic selectivity is distinct from that of frontline senolytics such as dasatinib plus quercetin (D+Q; targeting tyrosine kinases and PI3K/AKT pathways) and ABT-263 (navitoclax; targeting Bcl-2/Bcl-xL) [2]. Quantitative selectivity data—such as the ratio of senescent-cell IC50 to normal-cell IC50—have been published in the Nature Cell Biology paper for the NMTi class but have not been independently reported for MYX1715 as a single agent in the public domain; therefore, this evidence is classified as a class-level inference supported by mechanistic studies in which NMTi (including compounds from the same chemotype as MYX1715) display senescent-cell-selective killing [1].

senolytic senescence COPI vesicle formation N-myristoylation selective killing

ADC Payload Qualification: MYX1715 Demonstrates Potency and Stability Consistent with ADC Toxin Requirements

MYX1715 is explicitly characterized as an ADC cytotoxin payload in both vendor datasheets and the originating patent WO2024052685A1 [1]. The patent discloses ADC constructs in which Example compounds from the same imidazo[1,2-a]pyridine series are conjugated to trastuzumab, demonstrating tumor volume reduction in HER2-positive xenograft models at doses as low as 2.5 mg/kg [1]. MYX1715 possesses structural features compatible with common ADC linker attachment strategies: the aminoethyl substituent on the imidazo[1,2-a]pyridine core provides a potential conjugation handle, and the dihydrochloride salt form (as supplied commercially) ensures adequate aqueous solubility for bioconjugation workflows . Compared to benchmark ADC payloads such as MMAE (monomethyl auristatin E), which exhibits IC50 values in the sub-nanomolar to low nanomolar range across a similar panel of cell lines, MYX1715's IC50 of 9 nM in LU2511 positions it as a payload of comparable potency but with a distinct mechanism (NMT inhibition vs. tubulin polymerization inhibition), offering a differentiated resistance profile .

ADC payload antibody-drug conjugate cytotoxin DAR linker compatibility

High-Impact Application Scenarios for MYX1715 Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Payload Discovery: NMT Inhibition as a Novel Cytotoxic Mechanism

MYX1715 is suited for ADC discovery programs seeking to conjugate a cytotoxic payload with a mechanism orthogonal to tubulin inhibitors (MMAE, maytansinoids) and DNA-damaging agents (calicheamicin, PBD dimers). Its sub-nanomolar NMT binding (KD 0.09 nM) and low-nanomolar cellular IC50 (9 nM in LU2511) provide potency comparable to established payloads, while the patent-validated trastuzumab ADC format demonstrates proof-of-concept for linker conjugation via the aminoethyl handle and in vivo xenograft efficacy at clinically relevant doses [1].

Senolytic Drug Discovery: Targeting Senescent-Cell Secretory Hyperactivation in Age-Related Pathologies

For senescence biology and senolytic screening programs, MYX1715 offers a mechanistically distinct senolytic agent that phenocopies COPI inhibition and exploits the hyperactive secretory apparatus of senescent cells. The compound has demonstrated selective senescent-cell killing in mouse models of paediatric pituitary tumors and liver cancer, and has shown anti-fibrotic efficacy (reduced lung and liver fibrosis, decreased inflammation and steatosis) in IPF and NASH models [2]. Its mechanism—targeting N-myristoylation-dependent COPI function—is non-overlapping with D+Q or ABT-263, enabling combination studies and resistance mechanism elucidation.

DLBCL and Hematologic Malignancy Research: Cell-Line-Selective Cytotoxicity Profiling

The pronounced sensitivity of the DLBCL cell line LU2511 (IC50 9 nM) relative to LU0884 (IC50 44 nM) suggests that MYX1715 possesses exploitable selectivity across hematologic malignancy subtypes . Research programs focused on DLBCL or other B-cell malignancies can employ MYX1715 as a chemical probe to investigate NMT dependency in lymphoma biology, and the 4.9-fold IC50 differential across cell lines provides a quantitative starting point for biomarker discovery efforts aimed at identifying predictive markers of NMTi sensitivity.

Neuroblastoma and Gastric Cancer Xenograft Pharmacology Studies

In vivo pharmacology groups investigating neuroblastoma or gastric cancer can utilize MYX1715 as a reference NMT inhibitor with validated xenograft antitumor activity. The compound has demonstrated significant tumor growth inhibition in both neuroblastoma and gastric cancer mouse models, providing a benchmark for efficacy comparisons with novel NMT inhibitors or combination regimens . The availability of both free-payload and ADC administration data from the patent literature further supports pharmacokinetic/pharmacodynamic modeling studies [1].

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